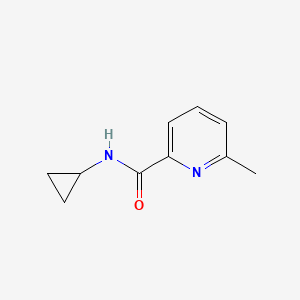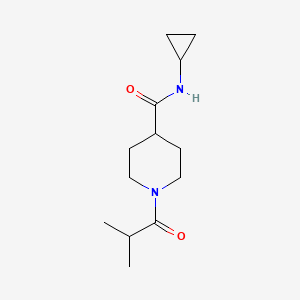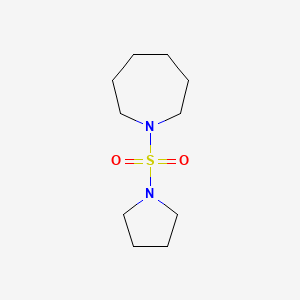![molecular formula C16H21N3O B7508724 N,1,3,5-tetramethyl-N-[(4-methylphenyl)methyl]pyrazole-4-carboxamide](/img/structure/B7508724.png)
N,1,3,5-tetramethyl-N-[(4-methylphenyl)methyl]pyrazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,1,3,5-tetramethyl-N-[(4-methylphenyl)methyl]pyrazole-4-carboxamide, commonly known as TAK-242, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. TAK-242 is a selective Toll-like receptor 4 (TLR4) signaling inhibitor that has been shown to have anti-inflammatory properties.
Mecanismo De Acción
TAK-242 selectively inhibits N,1,3,5-tetramethyl-N-[(4-methylphenyl)methyl]pyrazole-4-carboxamide signaling, which is a key pathway in the innate immune response. This compound is a receptor that recognizes pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs) and initiates an inflammatory response. TAK-242 binds to a specific site on this compound and prevents its activation, thereby inhibiting the inflammatory response.
Biochemical and Physiological Effects:
TAK-242 has been shown to have anti-inflammatory effects in various animal models and human cell lines. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-6, and IL-8. TAK-242 has also been shown to reduce the activation of NF-κB, a transcription factor that plays a key role in the inflammatory response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of TAK-242 is its specificity for N,1,3,5-tetramethyl-N-[(4-methylphenyl)methyl]pyrazole-4-carboxamide signaling, which allows for targeted inhibition of the inflammatory response. TAK-242 has also been shown to have good bioavailability and pharmacokinetic properties. However, one of the limitations of TAK-242 is its potential toxicity, which has been observed in some animal studies.
Direcciones Futuras
There are several potential future directions for the study of TAK-242. One area of research could be the development of TAK-242 analogs with improved pharmacokinetic properties and reduced toxicity. Another area of research could be the investigation of TAK-242 in combination with other anti-inflammatory agents for the treatment of inflammatory diseases. Additionally, the potential use of TAK-242 as an adjuvant therapy for cancer treatment could be further explored.
Métodos De Síntesis
TAK-242 can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 4-methylbenzyl bromide with 1,3,5-trimethylpyrazole in the presence of a base to form the intermediate compound. This intermediate is then reacted with 4-cyanobenzaldehyde in the presence of a reducing agent to form the final product, TAK-242.
Aplicaciones Científicas De Investigación
TAK-242 has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory properties and has been studied in the context of sepsis, acute lung injury, and other inflammatory diseases. TAK-242 has also been shown to have potential as an adjuvant therapy for cancer treatment.
Propiedades
IUPAC Name |
N,1,3,5-tetramethyl-N-[(4-methylphenyl)methyl]pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O/c1-11-6-8-14(9-7-11)10-18(4)16(20)15-12(2)17-19(5)13(15)3/h6-9H,10H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNFUVZHZUBVUSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN(C)C(=O)C2=C(N(N=C2C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
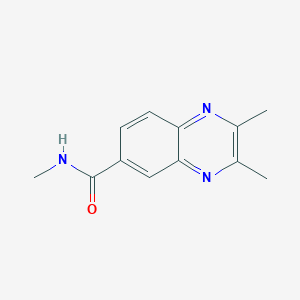
![4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine-1-sulfonamide](/img/structure/B7508643.png)
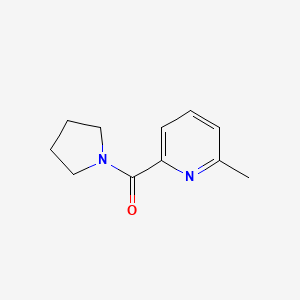
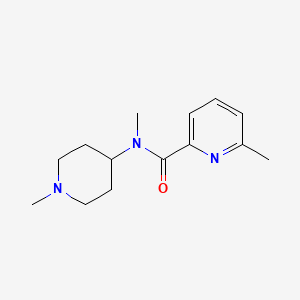
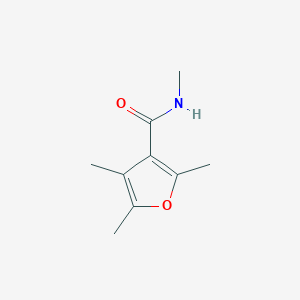

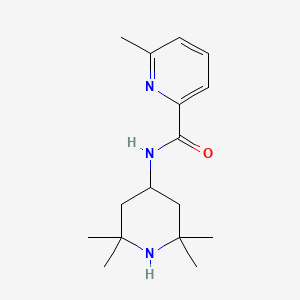

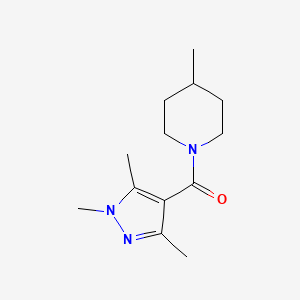
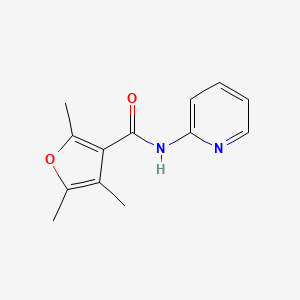
![N-[(3-fluorophenyl)methyl]-N,1,3,5-tetramethylpyrazole-4-carboxamide](/img/structure/B7508727.png)
